Propamidine Monoamide Isethionate

Description

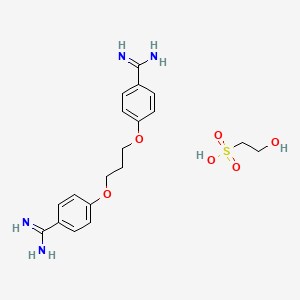

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2.C2H6O4S/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;3-1-2-7(4,5)6/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRUSDNSUNFBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-63-6 | |

| Record name | Propamidine isethionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Derivatization of Propamidine Monoamide Isethionate

Established Synthetic Pathways for Propamidine (B86517) Monoamide Isethionate

The most established and widely utilized method for the synthesis of propamidine and related aromatic diamidines is the Pinner reaction. researchgate.netresearchgate.net This classical, two-step process begins with the appropriate dinitrile precursor, in this case, 4,4'-(trimethylenedioxy)dibenzonitrile.

The synthesis proceeds as follows:

Formation of the Imidate Ester Salt : The dinitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed reaction converts the nitrile groups into imidate ester hydrochlorides, often referred to as Pinner salts. wikipedia.orgdrugfuture.comorganic-chemistry.org This intermediate is typically isolated before proceeding to the next step. Rigorous exclusion of water is critical during this stage to prevent hydrolysis of the nitrile or the imidate ester intermediate into unwanted amides or carboxylic esters. nih.gov

Ammonolysis to the Amidine : The isolated bis(imidate ester) hydrochloride is then subjected to ammonolysis. This is achieved by reacting it with ammonia (B1221849), typically in an alcoholic solution, to displace the alkoxy groups and form the desired bis-amidine hydrochloride. researchgate.net

The final salt form, Propamidine Isethionate, is obtained by treating the propamidine free base (or its hydrochloride salt) with two molar equivalents of isethionic acid (2-hydroxyethanesulfonic acid). nih.gov

Novel Approaches in Propamidine Monoamide Isethionate Synthesis

While the Pinner reaction remains a cornerstone, contemporary organic synthesis has introduced several novel methods for forming amidine functionalities, which could be applied to the synthesis of propamidine. These approaches often provide advantages such as milder reaction conditions, improved yields, greater functional group tolerance, and the ability to generate diverse analogues.

Key novel strategies include:

Metal-Catalyzed Nitrile Amination : Various transition metal catalysts can facilitate the direct addition of amines to nitriles. For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles under solvent-free conditions. organic-chemistry.org Copper-catalyzed multicomponent reactions involving an alkyne, a sulfonyl azide, and an amine also provide an efficient route to N-sulfonylamidines, which can be precursors to unsubstituted amidines. organic-chemistry.org

Multicomponent Reactions (MCRs) : One-pot multicomponent reactions offer a highly efficient strategy for creating structurally diverse amidines. A notable example is a molecular iodine-catalyzed three-component coupling of an isocyanide, an aldehyde, and an amine to produce α-amino amidines. beilstein-journals.org Such methods allow for rapid construction of complex amidine frameworks from simple starting materials. beilstein-journals.org

Alternative Activation Methods : Instead of nitriles, other functional groups can serve as precursors. The synthesis of amidines from thioamides, catalyzed by reagents like copper(II) acetate, provides a route under mild conditions. scielo.br

| Method | Precursors | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Pinner Reaction | Nitrile, Alcohol | Dry HCl gas, Ammonia | Well-established, reliable for unsubstituted amidines. researchgate.net | Harsh acidic conditions, strict anhydrous requirements, multi-step process. nih.gov |

| Metal-Catalyzed Amination | Nitrile, Amine | Ytterbium amides, Copper salts | Milder conditions, potential for N-substituted products. organic-chemistry.org | Requires specific metal catalysts, potential for metal contamination. |

| Multicomponent Reactions | Isocyanide, Aldehyde, Amine | Molecular Iodine | High efficiency, structural diversity, one-pot synthesis. beilstein-journals.org | Primarily demonstrated for substituted amidines, may not be direct for propamidine. |

Chemoenzymatic Synthesis Routes for this compound

The application of chemoenzymatic strategies for the synthesis of Propamidine Isethionate is an emerging area with significant potential, though specific routes for this compound are not yet widely established. Biocatalysis could offer highly selective and environmentally benign alternatives to traditional chemical steps.

Potential enzymatic applications in the synthesis of propamidine or its precursors include:

Nitrile Hydratase (NHase) : These enzymes catalyze the hydration of nitriles to the corresponding primary amides. nih.gov A chemoenzymatic approach could involve the enzymatic conversion of 4,4'-(trimethylenedioxy)dibenzonitrile to the corresponding diamide, which would then be converted to the diamidine through subsequent chemical steps.

Amine Dehydrogenases (AmDHs) and Transaminases : While not directly applicable to the synthesis of the existing propamidine structure, these enzymes are invaluable for the asymmetric synthesis of chiral amines. frontiersin.orgresearchgate.net If derivatization of the propamidine backbone were to introduce a chiral center (e.g., a chiral amine precursor), AmDHs or transaminases could be employed to ensure high enantiopurity, a critical factor in modern drug development. mdpi.com

The integration of biocatalysis with chemocatalysis in a one-pot reaction is a promising frontier, potentially streamlining the synthesis of complex molecules while minimizing waste and harsh reagents. nih.gov

Derivatization Techniques for this compound Analogues

Derivatization of the propamidine structure is a key strategy for modulating its biological activity, selectivity, and pharmacokinetic properties. Modifications can be targeted to the terminal amidino groups or the central backbone structure.

Structural Modifications of the Amidino Moiety

The positively charged amidine groups are critical for the molecule's function. Modifications to this moiety can fine-tune its basicity, steric profile, and hydrogen-bonding capacity.

N-Substitution : The terminal -NH2 group of the amidine can be substituted with alkyl or aryl groups. This is typically achieved during synthesis by using a primary or secondary amine instead of ammonia in the final step of the Pinner reaction. thieme-connect.de This modification can alter the molecule's interaction with its biological targets.

Prodrug Strategies : The amidine groups can be masked to create prodrugs. For example, conversion to N-acyl or N-sulfonyl amidines can neutralize the positive charge, potentially improving oral bioavailability. organic-chemistry.org These masking groups can be designed for enzymatic cleavage in vivo to release the active diamidine.

| Modification Type | Example Structure | Synthetic Approach | Potential Impact |

|---|---|---|---|

| N-Alkylation | -C(=NH)NH-R | Use of a primary amine (R-NH2) in the final synthesis step. thieme-connect.de | Alters steric bulk and hydrogen bonding potential. |

| N,N-Dialkylation | -C(=NH)N-R2 | Use of a secondary amine (R2NH) in the final synthesis step. thieme-connect.de | Removes a hydrogen bond donor, significantly increases steric hindrance. |

| N-Acylation | -C(=NH)NH-C(=O)R | Reaction with an acylating agent. | Creates a neutral prodrug, alters solubility and membrane permeability. |

Alterations to the Monoamide Isethionate Backbone

Linker Chain Modification : The length and nature of the central three-carbon chain can be altered. Extending the chain (e.g., to a five-carbon chain as in pentamidine) or shortening it changes the spatial orientation of the amidine groups. nih.gov Replacing the flexible alkyl chain with more rigid linkers, such as furan (B31954) or phenyl rings, introduces a defined curvature to the molecule, which can significantly affect its binding affinity to targets like the DNA minor groove. researchgate.net

Aromatic Ring Substitution : The two phenyl rings can be substituted with various functional groups, such as halogens or methoxy (B1213986) groups. These substitutions can modify the electronic properties of the rings and introduce new points of interaction with biological targets. nih.gov For example, introducing hydrophobic or hydrogen-bonding substituents can enhance target-specific binding.

Conjugation Strategies for this compound

Conjugating propamidine to larger molecules, such as polymers or biologics, is a sophisticated strategy to enhance its therapeutic profile, for instance by creating controlled-release systems or targeted drug-delivery vehicles. biosyn.comnih.gov Since propamidine lacks a readily available functional group for direct conjugation, a two-step approach is generally required.

Introduction of a Functional Handle : A derivative of propamidine must first be synthesized to include a reactive functional group. This could involve modifying one of the phenyl rings to incorporate a primary amine, a carboxylic acid, or a thiol group. google.com

Bioconjugation : Once the functionalized analogue is created, standard bioconjugation chemistries can be employed. cytometry.me

Amide Coupling : If an analogue with a primary amine is synthesized, it can be coupled to a molecule containing a carboxylic acid using activating agents like N-hydroxysuccinimide (NHS) esters. nih.gov

Reductive Amination : An amine-functionalized analogue can be reacted with an aldehyde-containing molecule in the presence of a reducing agent to form a stable secondary amine linkage. frontiersin.org

These strategies enable the creation of polymer-drug conjugates where propamidine is tethered to a biocompatible polymer backbone, potentially improving its solubility and pharmacokinetic profile. syndevrx.comscispace.com

| Conjugation Chemistry | Required Functional Groups | Resulting Linkage | Application Example |

|---|---|---|---|

| NHS-Ester Acylation | Propamidine Analogue: Primary Amine (-NH2) Conjugate Partner: NHS-Ester | Amide Bond | Linking to proteins or activated polymers. nih.gov |

| Reductive Amination | Propamidine Analogue: Primary Amine (-NH2) Conjugate Partner: Aldehyde (-CHO) | Secondary Amine Bond | Conjugation to oxidized carbohydrates or aldehyde-functionalized polymers. frontiersin.org |

| Maleimide Chemistry | Propamidine Analogue: Thiol (-SH) Conjugate Partner: Maleimide | Thioether Bond | Site-specific conjugation to proteins or peptides containing cysteine. nih.gov |

Stereoselective Synthesis of this compound

The principles of stereoselective synthesis are primarily concerned with the preferential formation of one stereoisomer over another in a chemical reaction. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This is a critical consideration in pharmacology, as different enantiomers or diastereomers of a chiral drug can exhibit markedly different biological activities and toxicological profiles.

However, in the context of Propamidine, the molecule itself is achiral. It does not possess any stereocenters, nor does it exhibit other forms of stereoisomerism such as geometric (cis-trans) isomerism. The structure of propamidine, 4,4'-(propane-1,3-diylbis(oxy))dibenzimidamide, is symmetrical and lacks the structural features that would give rise to stereoisomers.

Consequently, the concept of stereoselective synthesis is not applicable to the preparation of this compound. The synthetic challenge for this molecule does not lie in controlling stereochemistry, but rather in ensuring the correct connectivity of the atoms (constitution) and minimizing the formation of process-related impurities. While stereoselectivity is not a factor, regioselectivity in the formation of the diaryl ether linkage is a key consideration to ensure the desired 1,3-disubstituted propane (B168953) core and prevent the formation of isomeric impurities.

Impurity Profiling and Control in this compound Synthesis

Impurity profiling, the identification and quantification of impurities in an active pharmaceutical ingredient (API), is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies require that impurities in drug substances are controlled within acceptable limits.

The synthesis of Propamidine Isethionate can generate several process-related impurities, stemming from starting materials, intermediates, by-products, and degradation products. A plausible synthetic route for propamidine involves the Williamson ether synthesis to form the 1,3-diphenoxypropane (B1604951) core, followed by the conversion of terminal functional groups (such as nitriles) into amidines.

A common approach involves the reaction of 1,3-dihalopropane with 4-hydroxybenzonitrile (B152051), followed by the Pinner reaction on the resulting dinitrile intermediate to form the diamidine. Impurities can be introduced at each of these stages.

Potential Process-Related Impurities:

The following table outlines potential impurities that could arise during the synthesis of Propamidine, categorized by their likely origin.

| Impurity Category | Potential Impurity Name | Potential Source in Synthesis |

| Starting Materials | 4-hydroxybenzonitrile | Incomplete reaction during ether synthesis. |

| 1,3-Dibromopropane (B121459) | Incomplete reaction during ether synthesis. | |

| Intermediates | 4,4'-(Propane-1,3-diylbis(oxy))dibenzonitrile | Incomplete conversion to the diamidine. |

| 4-(3-Bromopropoxy)benzonitrile | Incomplete reaction of 1,3-dibromopropane. | |

| By-products | 4-Hydroxybenzamide | Hydrolysis of the nitrile or amidine group. |

| 4-Hydroxybenzoic acid | Further hydrolysis of the amide. | |

| Prop-1-ene | Elimination side reaction of 1,3-dibromopropane. | |

| Degradation Products | 4,4'-(Propane-1,3-diylbis(oxy))dibenzamide | Hydrolysis of one or both amidine groups. |

Control Strategies for Impurities:

Effective control of impurities in the synthesis of Propamidine Isethionate requires a multi-faceted approach, encompassing the control of raw materials, optimization of reaction conditions, and robust purification procedures.

| Control Strategy | Application in Propamidine Synthesis |

| Starting Material Purity | Sourcing high-purity 4-hydroxybenzonitrile and 1,3-dibromopropane to minimize the carry-over of related impurities into the final product. |

| Optimization of Reaction Conditions | - Ether Synthesis: Controlling stoichiometry to minimize unreacted starting materials and mono-alkylated by-products. Optimizing temperature and base to prevent side reactions like elimination. - Amidine Formation: Ensuring anhydrous conditions for the Pinner reaction to prevent hydrolysis of the nitrile and intermediate imidates to amides or carboxylic acids. |

| Purification of Intermediates | Isolation and purification of the 4,4'-(propane-1,3-diylbis(oxy))dibenzonitrile intermediate to remove unreacted starting materials and by-products before proceeding to the final step. |

| Final Product Purification | Utilizing crystallization to effectively purge most process-related impurities and obtain Propamidine Isethionate of high purity. The choice of solvent system is critical for selective crystallization. |

| Analytical Monitoring | Employing in-process controls using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions and the formation of impurities, allowing for adjustments to be made in real-time. |

Advanced analytical techniques are essential for the successful profiling and control of impurities. HPLC is a cornerstone for separating and quantifying known and unknown impurities. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data. The development of a stability-indicating analytical method is also crucial to monitor for degradation products that may form during the shelf-life of the drug substance.

Molecular and Cellular Mechanisms of Action of Propamidine Monoamide Isethionate

Primary Molecular Targets of Propamidine (B86517) Monoamide Isethionate

The molecular basis for the antimicrobial activity of Propamidine Monoamide Isethionate involves several key interactions with microbial components. These primary targets include the genetic material of the cell, essential enzymes, and the protective cell membrane.

Propamidine, as part of the aromatic diamidine class of compounds, has been shown to directly interact with and precipitate nucleic acids. oup.com Studies on this class of molecules reveal a strong binding affinity for both DNA and RNA. oup.com The interaction is not random; these compounds exhibit a preference for binding to the minor groove of DNA, particularly at sequences rich in adenine-thymine (A-T) base pairs. nih.govcirad.fr This binding is thought to be driven by the attraction of the positively charged amidine groups to the negatively charged phosphate (B84403) backbone of the nucleic acids. nih.gov

The specific binding of aromatic diamidines to the A-T rich regions found in the kinetoplast DNA of some parasites is considered a key aspect of their selective toxicity against these organisms. nih.govnih.gov Research indicates that a nucleoside diphosphate (B83284) represents the minimum structural unit required for this interaction to occur. oup.com This binding does not typically involve intercalation, where a molecule inserts itself between the base pairs of the DNA helix. nih.gov Instead, the molecule fits within the minor groove, which can subsequently interfere with DNA replication and transcription processes. nih.gov

The antimicrobial action of this compound is also attributed to its ability to inhibit crucial enzyme activities. A primary effect is the disruption of the oxidative metabolism of bacteria. nih.gov Research has demonstrated that propamidine inhibits the oxidation of nitrogenous components within the growth medium, indicating a direct interference with metabolic pathways. nih.gov This effect is observed to be more pronounced at a slightly alkaline pH of 7.8 compared to 6.7. nih.gov

Furthermore, the binding of aromatic diamidines to nucleic acids can lead to a secondary, indirect inhibition of DNA-dependent enzymes. nih.gov By altering the structure or accessibility of the DNA template, these compounds can impede the function of enzymes critical for cell survival, such as:

DNA Polymerases

RNA Polymerases

Topoisomerases

Nucleases

Helicases nih.gov

This compound is known to disrupt the integrity of microbial cell membranes. As a cationic molecule, it is drawn to the negatively charged components of the cell membrane, such as phospholipids. This electrostatic interaction is believed to facilitate the insertion of the molecule into the lipid bilayer, leading to a loss of membrane stability, increased permeability, and eventual cell lysis. This mechanism is a recognized strategy for antimicrobial agents targeting persistent or non-growing bacteria. nih.gov

The effectiveness of this membrane disruption has been quantified in studies against various environmental isolates of Acanthamoeba. The Minimum Cysticidal Concentration (MCC), the lowest concentration of the agent that kills 100% of the cysts, demonstrates its potency.

| Isolate ID | MCC (µg/ml) |

|---|---|

| PHS 11 | 312.5 |

| PHS 15 | 312.5 |

| KSA 13 | 250.0 |

| TLA 1 | >500.0 (Ineffective) |

Data sourced from studies on the in-vitro susceptibility of environmental Acanthamoeba isolates.

Cellular Pathways Modulated by this compound

The molecular interactions of this compound translate into the disruption of broader cellular processes essential for microbial growth and division.

The bacterial cell wall, primarily composed of peptidoglycan, is a common target for many antibiotics. Inhibition of its synthesis leads to a loss of structural integrity and cell death. However, based on available scientific literature, a direct inhibitory effect on the enzymes or pathways involved in peptidoglycan synthesis is not considered a primary mechanism of action for this compound. Its principal antimicrobial activities are attributed to the aforementioned interactions with nucleic acids, metabolic enzymes, and cellular membranes.

Protein synthesis is another vital cellular process targeted by numerous antimicrobial agents. This pathway involves the transcription of DNA to messenger RNA and the subsequent translation of mRNA into proteins by ribosomes. While the interaction of this compound with nucleic acids could theoretically impede these processes, a direct and specific inhibition of the microbial protein synthesis machinery, such as the ribosome, is not documented as a principal mechanism of its action. The primary effects remain centered on its activity as a DNA-binding agent, a metabolic inhibitor, and a membrane-disrupting compound.

Impact on Fungal Cell Membrane Integrity

The fungal cell membrane, a critical barrier rich in ergosterol (B1671047), is a primary target for many antifungal drugs. researchgate.net Agents like polyenes bind to ergosterol, creating pores that lead to cell lysis, while azoles and allylamines inhibit key enzymes in the ergosterol biosynthesis pathway, disrupting membrane integrity and function. frontiersin.orgmdpi.com This disruption can increase membrane permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death. mdpi.com

However, specific studies detailing the direct impact of this compound on the integrity of the fungal cell membrane are not extensively available in the current scientific literature. While its efficacy against certain parasitic protozoa involves membrane disruption, it is crucial to note that the cell membranes of fungi and protozoa have distinct compositions. Therefore, the precise mechanism by which propamidine may affect fungal cell membrane integrity, whether through interaction with specific lipids like ergosterol, inhibition of membrane-bound enzymes, or other disruptive processes, remains to be elucidated through targeted research. The potential for propamidine to interfere with fungal membrane homeostasis is a plausible hypothesis given its cationic nature and its known effects on other eukaryotic microbes, but this requires direct experimental validation.

Modulation of Parasitic Metabolic Pathways

The antiparasitic activity of this compound is better documented, particularly against Acanthamoeba species. As a diamidine, its mechanism of action is believed to involve multiple intracellular targets. One of the proposed mechanisms is the disruption of the parasite's cytoplasmic membrane, which alters its permeability and leads to the denaturation of cytosolic proteins and enzymes.

Furthermore, diamidines are known to interfere with crucial metabolic pathways essential for parasite survival. A primary target is thought to be nucleic acid synthesis. Propamidine isethionate has been suggested to act as a DNA synthesis inhibitor, thereby preventing the replication and proliferation of the parasite. nih.gov This interaction with DNA is a characteristic feature of many aromatic diamidines, which can bind to the minor groove of the DNA helix.

Another potential area of metabolic interference is the polyamine biosynthesis pathway. Polyamines are vital for cell growth and differentiation in parasites, and the enzymes in this pathway are considered promising drug targets. dntb.gov.ua Although direct inhibition of polyamine synthesis by propamidine has not been definitively demonstrated, the structural similarity to other diamidines that do affect this pathway suggests it as a plausible mechanism of action. Depletion of polyamines can have downstream effects, including the reduction of trypanothione (B104310) synthesis, a key antioxidant in some protozoa, leaving the parasite vulnerable to oxidative stress.

The in vitro efficacy of propamidine isethionate against different species of Acanthamoeba has been evaluated, although sensitivity can vary significantly between species.

In Vitro Amoebicidal Activity of Propamidine Isethionate

| Acanthamoeba Species | Effective Concentration (µg/mL) | Reference |

|---|---|---|

| A. castellanii | > 1,000 | nih.gov |

| A. polyphaga | > 250 | nih.gov |

| A. hatchetti | > 31.25 | nih.gov |

Spectroscopic and Biophysical Characterization of this compound Interactions with Biological Macromolecules

The interaction of drugs with biological macromolecules such as DNA, RNA, and proteins is fundamental to their mechanism of action. Spectroscopic and biophysical techniques are powerful tools for characterizing these interactions at a molecular level. However, there is a notable lack of published studies applying these methods specifically to this compound.

To understand how propamidine might interact with its targets, one can look at studies of other aromatic diamidines and DNA-binding agents. Techniques that could provide significant insights include:

UV-Visible and Fluorescence Spectroscopy: These methods can be used to study the binding of small molecules to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can indicate binding and be used to calculate binding constants.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of macromolecules. Drug binding to DNA can induce conformational changes in the DNA double helix, which are detectable by changes in the CD spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about drug-macromolecule complexes in solution. It can identify the specific atoms involved in the interaction and characterize the geometry of the complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for studying the kinetics of binding and dissociation between a molecule in solution and a target immobilized on a sensor surface.

While these techniques have been extensively used to study other antimicrobial agents, their application to this compound would be invaluable in definitively identifying its molecular targets and elucidating the nature of the binding interactions.

Gene Expression Profiling in Response to this compound Exposure

Gene expression profiling, often conducted using techniques like microarrays or RNA sequencing (RNA-Seq), is a powerful approach to understand the global cellular response to a drug. By analyzing the changes in the transcriptome of a pathogen upon exposure to an antimicrobial agent, researchers can identify the pathways and processes that are affected, providing clues about the drug's mechanism of action and potential resistance mechanisms.

Currently, there are no published studies on the gene expression profiling of fungal or parasitic organisms in response to this compound. Such studies would be highly informative. For example, if propamidine targets DNA synthesis, one might expect to see upregulation of genes involved in DNA repair. If it induces membrane stress, genes involved in cell wall integrity and membrane biogenesis might be differentially expressed. Similarly, if it causes oxidative stress, an upregulation of antioxidant defense genes would be anticipated.

The application of transcriptomics to study the effects of this compound could therefore reveal novel aspects of its mechanism of action and help to identify biomarkers of susceptibility or resistance.

Sub-cellular Localization Studies of this compound

Determining the subcellular localization of a drug is crucial for understanding its mechanism of action. Techniques such as fluorescence microscopy, often using fluorescently tagged versions of the compound or specific fluorescent probes for organelles, can visualize the accumulation of the drug within different cellular compartments.

As with gene expression profiling, there is a lack of specific research on the subcellular localization of this compound in target cells. Given its cationic nature and proposed interaction with DNA, it is plausible that the compound accumulates in the nucleus. It might also localize to mitochondria, as has been suggested for the related compound pentamidine (B1679287), potentially disrupting mitochondrial function.

Investigating the precise subcellular distribution of this compound in both fungal and parasitic cells would be a critical step in validating its proposed mechanisms of action and could reveal additional, previously unknown cellular targets.

Spectrum of Biological Activity of Propamidine Monoamide Isethionate in Preclinical Models

Antimicrobial Activity of Propamidine (B86517) Monoamide Isethionate

Propamidine monoamide isethionate exhibits bacteriostatic properties against a diverse array of microorganisms. Its activity is reportedly retained in the presence of organic matter such as pus, serum, and other tissue fluids, suggesting its potential utility in clinical settings.

Antibacterial Efficacy in vitro

The in vitro antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.

Propamidine has shown antibacterial action against pyogenic cocci and antibiotic-resistant staphylococci. wikipedia.org One study investigating the synergistic effects of various antimicrobials found that a combination of polymyxin (B74138) B and propamidine had additive activity against Staphylococcus aureus. nih.gov However, specific minimum inhibitory concentration (MIC) data for this compound as a standalone agent against Staphylococcus aureus from the reviewed preclinical studies is not available.

The activity of this compound extends to some Gram-negative bacilli. wikipedia.org Research on combinations of antimicrobial agents has shown that propamidine isethionate, in conjunction with polymyxin B, exhibits inhibitory and bactericidal activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Specific in vitro efficacy data, such as MIC values for this compound alone against these Gram-negative pathogens, is limited in the available literature. One study indicated that pentamidine (B1679287), a related diamidine, demonstrated high MIC values (ranging from 400 to 1600 mg/L) when used alone against clinical isolates of P. aeruginosa. nih.gov

Currently, there is a lack of available scientific literature detailing the in vitro efficacy of this compound against mycobacterial species.

Antifungal Efficacy in vitro (e.g., Candida albicans)

Propamidine and its derivatives have demonstrated fungicidal activity. patient.info

Studies have reported the in vitro activity of propamidine isethionate against various yeast species, although specific MIC values are not consistently provided in the available literature. One study noted its effectiveness against Candida albicans. patient.info Further research is needed to establish a comprehensive profile of its efficacy against a broader range of yeast species with corresponding MIC data.

Filamentous Fungi

Current in vitro research primarily focuses on the activity of other classes of antifungal agents, such as orotomides, against filamentous fungi. For instance, the novel antifungal olorofim (B607405) has demonstrated potent in vitro and in vivo activity against a range of filamentous fungi, including azole-resistant Aspergillus fumigatus mdpi.com. However, specific data detailing the direct action of propamidine isethionate against various species of filamentous fungi in preclinical models is not extensively documented in the available literature.

Antiprotozoal Efficacy in vitro

Propamidine isethionate, an aromatic diamidine, demonstrates notable antiprotozoal activity against a variety of species in laboratory settings.

The amoebicidal activity of propamidine isethionate shows significant variability depending on the Acanthamoeba species being tested nih.gov. In comparative in vitro studies, drug sensitivity differences among species were significant nih.govnih.gov.

Against Acanthamoeba castellanii, propamidine was found to be markedly less effective (>1,000 µg/ml) than the related diamidine, pentamidine (>125 µg/ml) nih.govnih.gov. Conversely, against Acanthamoeba polyphaga, both propamidine and pentamidine demonstrated equivalent potency, with effective concentrations greater than 250 µg/ml nih.govnih.gov. Propamidine showed slightly higher efficacy against Acanthamoeba hatchetti, being effective at concentrations greater than 31.25 µg/ml, compared to pentamidine's effective concentration of greater than 62.5 µg/ml nih.govnih.gov.

Further studies have established the minimum cysticidal concentration (MCC) for propamidine isethionate against Acanthamoeba isolates, with values ranging from 500 µg/ml to 1000 µg/ml researchgate.net.

| Acanthamoeba Species | Effective Concentration (µg/ml) | Reference |

|---|---|---|

| A. castellanii | >1,000 | nih.govnih.gov |

| A. polyphaga | >250 | nih.govnih.gov |

| A. hatchetti | >31.25 | nih.govnih.gov |

While other diamidines, such as pentamidine, are utilized in the treatment of leishmaniasis, specific preclinical data on the in vitro efficacy of propamidine isethionate against various Leishmania species is limited in the current body of research nih.govmdpi.com. The primary focus of many recent in vitro antileishmanial screenings has been on other compounds like amphotericin B, miltefosine, and paromomycin (B158545) mdpi.comnih.gov.

Aromatic diamidines have historically been investigated for their trypanocidal activity nih.gov. Compounds structurally related to propamidine, such as pentamidine and other novel amidines, have been evaluated for their in vitro effects against Trypanosoma species like T. cruzi and T. brucei gambiense nih.govnih.gov. These studies confirm that the diamidine class of compounds exhibits activity against extracellular forms of the parasites nih.gov. However, specific minimum inhibitory concentration (MIC) or IC50 values for propamidine isethionate against Trypanosoma species are not detailed in the available research, which often focuses on pentamidine or newer developmental compounds researchgate.net.

Antiviral Activity of this compound in vitro

There is currently a lack of specific preclinical data from in vitro studies detailing any direct antiviral activity of propamidine isethionate. Research into broad-spectrum antivirals has explored various compounds, but propamidine isethionate is not prominently featured among the agents with demonstrated in vitro antiviral effects scienceopen.commdpi.com.

Synergistic and Antagonistic Interactions of this compound with Other Agents in vitro

The interaction of propamidine isethionate with other antimicrobial agents has been evaluated in preclinical models, revealing both synergistic and additive effects. An interaction is typically classified as synergistic if the combined effect of the drugs is significantly greater than the sum of their individual effects. An additive effect implies the combined effect is equal to the sum of the individual effects.

In studies against Acanthamoeba, propamidine combined with chlorhexidine (B1668724) demonstrated an additive in vitro effect, supporting the combination's use in therapy researchgate.net. Similarly, an additive effect was noted when propamidine was combined with a biguanide (B1667054) researchgate.net.

Combinations of propamidine isethionate and polymyxin B have also been investigated. These studies showed synergistic inhibitory and bactericidal activity against several bacteria, including Pseudomonas aeruginosa, Enterobacter cloacae, and Proteus mirabilis nih.gov. Against Staphylococcus aureus, the combination of polymyxin B and propamidine resulted in an additive, rather than synergistic, effect nih.gov. No antagonistic interactions were observed in these specific studies nih.govarvojournals.org.

| Combination Agent | Target Organism(s) | Observed Interaction | Reference |

|---|---|---|---|

| Chlorhexidine | Acanthamoeba spp. | Additive | researchgate.net |

| Polymyxin B | Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis | Synergistic | nih.gov |

| Polymyxin B | Staphylococcus aureus | Additive | nih.gov |

Efficacy of this compound in Preclinical Ex Vivo Tissue Models

This compound, commercially available as Brolene, has been evaluated in preclinical ex vivo models to determine its efficacy and toxicity, particularly in the context of ocular applications. An important area of investigation has been its amoebicidal activity against Acanthamoeba species, which are responsible for a severe eye infection known as Acanthamoeba keratitis.

A significant preclinical study utilized rabbit corneal epithelial and endothelial cell cultures to compare the in vitro amoebicidal activity and tissue toxicity of propamidine isethionate with another diamidine, pentamidine isethionate. The results of this study highlighted species-specific differences in susceptibility to propamidine isethionate. For instance, propamidine was found to be less effective than pentamidine against Acanthamoeba castellanii. In contrast, it demonstrated equivalent potency against Acanthamoeba polyphaga and was slightly more effective against Acanthamoeba hatchetti. nih.gov

While both compounds were relatively non-toxic to the corneal cell cultures during short-term exposure, the study revealed a crucial difference in their therapeutic index. At concentrations effective for its amoebicidal activity, propamidine isethionate exhibited significantly higher toxicity to the corneal tissue compared to pentamidine isethionate. nih.gov This suggests a narrower margin between the effective dose and a dose that could cause harm to the corneal cells.

The following interactive data table summarizes the comparative amoebicidal efficacy of this compound and Pentamidine Isethionate against different Acanthamoeba species in this ex vivo model.

| Compound | Acanthamoeba Species | Effective Amoebicidal Concentration (µg/mL) |

| Propamidine Isethionate | A. castellanii | > 1,000 |

| A. polyphaga | > 250 | |

| A. hatchetti | > 31.25 | |

| Pentamidine Isethionate | A. castellanii | > 125 |

| A. polyphaga | > 250 | |

| A. hatchetti | > 62.5 |

Data sourced from in vitro studies on Acanthamoeba species. nih.gov

Biofilm Disruption Potential of this compound

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to antimicrobial agents. The ability of a compound to disrupt these biofilms is a critical aspect of its antimicrobial efficacy, particularly in the context of chronic or device-related infections.

Despite the known antiseptic properties of this compound, there is a notable lack of specific research and published data on its potential to disrupt bacterial biofilms. Extensive searches of the scientific literature did not yield studies that have directly investigated the efficacy of this compound against biofilms formed by common pathogenic bacteria such as Staphylococcus aureus or Pseudomonas aeruginosa.

While other diamidine compounds have been explored for their antimicrobial and, in some cases, anti-biofilm activities, these findings cannot be directly extrapolated to this compound without specific experimental evidence. Therefore, the biofilm disruption potential of this compound remains an uninvestigated area in preclinical research. Further studies are required to determine if this compound possesses any activity against bacterial biofilms, which would be crucial for understanding its full spectrum of biological activity.

Structure Activity Relationship Studies of Propamidine Monoamide Isethionate Analogues

Identification of Key Pharmacophores in Propamidine (B86517) Monoamide Isethionate

The biological activity of propamidine and related diamidines is intrinsically linked to a well-defined pharmacophore that facilitates binding to the minor groove of DNA, particularly at AT-rich sequences. nih.govresearchgate.net A pharmacophore model for analogous compounds, such as pentamidine (B1679287), reveals several key features essential for activity. researchgate.net These include two terminal cationic amidine groups, which are crucial for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

The central part of the molecule consists of a linker, which in the case of propamidine, is a flexible three-carbon chain connected to two phenoxy groups. This linker's length and flexibility are critical for allowing the molecule to adopt a conformation that complements the curvature of the DNA minor groove. nih.gov The aromatic phenyl rings contribute to the binding through van der Waals forces and potential π-stacking interactions with the DNA bases. researchgate.net Therefore, the essential pharmacophoric elements can be summarized as two cationic ends separated by a specific distance, connected by a semi-rigid and appropriately shaped linker that often contains aromatic moieties. researchgate.net

Impact of Functional Group Modifications on Biological Activity

Modifications to the core structure of propamidine have a profound impact on its biological activity. The general structure of these diamidines can be divided into three parts: the two terminal cationic groups, the two aromatic rings, and the central linker. Alterations in any of these regions can significantly affect DNA binding affinity and, consequently, antimicrobial or antiparasitic activity.

For instance, the nature of the central linker is a key determinant of activity. Replacing the flexible propoxy linker with more rigid heterocyclic systems, such as furan (B31954) or thiophene, has been explored in related diamidines like furamidine. researchgate.net These modifications can "tune" the shape of the molecule to better match the topology of the DNA minor groove, potentially enhancing binding affinity and sequence selectivity. researchgate.net

Changes to the terminal amidine groups or the phenyl rings also influence activity. For example, the introduction of substituents on the phenyl rings can alter the electronic properties and steric profile of the molecule, which in turn affects its interaction with DNA. The conversion of the terminal amidine groups into prodrug forms, such as amidoximes, has been a strategy to improve oral bioavailability. researchgate.net

| Modification Area | Type of Modification | General Impact on Biological Activity |

| Central Linker | Altering length and flexibility | Affects the molecule's ability to conform to the DNA minor groove curvature. |

| Central Linker | Introduction of heterocyclic rings (e.g., furan) | Can enhance binding affinity and sequence selectivity by improving the shape complementarity with the DNA groove. researchgate.net |

| Terminal Groups | Conversion to prodrugs (e.g., amidoximes) | Primarily aimed at improving pharmacokinetic properties like oral absorption. researchgate.net |

| Aromatic Rings | Substitution on the phenyl rings | Modifies electronic and steric properties, influencing DNA interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propamidine Monoamide Isethionate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the structural requirements for the activity of diamidine compounds. For a series of heterocyclic diamidine derivatives, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been conducted to correlate their chemical structures with their antiparasitic activity. nih.govresearchgate.net

These models are built by aligning the molecules and calculating various molecular fields (descriptors) around them. The CoMFA method typically uses steric and electrostatic fields, while CoMSIA includes additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov For a set of 26 heterocyclic diamidines, an extended CoMSIA model demonstrated good predictive ability. nih.govresearchgate.net The statistical validation of these models is crucial to ensure their robustness and predictive power. Parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) are used for this purpose. researchgate.netnih.gov

A statistically significant 3D-QSAR model was developed for a series of heterocyclic diamidines, which provided insights into the key structural features influencing their biological activity. researchgate.net The model highlighted the importance of positive ionic and aromatic features as crucial for DNA binding. researchgate.net

| QSAR Model | Statistical Parameter | Value |

| CoMSIA | q² (cross-validated r²) | 0.699 nih.gov |

| CoMSIA | r² (non-cross-validated r²) | 0.974 nih.gov |

| CoMSIA | Standard Error of Estimate (SEE) | 0.1 nih.gov |

| CoMSIA | F-value | 120.04 nih.gov |

These QSAR models provide a quantitative framework for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds. nih.gov

Computational Chemistry and Molecular Docking Studies of this compound

Computational chemistry and molecular docking have been instrumental in visualizing and understanding the interaction between propamidine and its analogues with the DNA minor groove at an atomic level. nih.gov Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its target. mdpi.com

For propamidine and the related compound pentamidine, molecular modeling has been used to identify potential binding sites within the minor groove of DNA sequences like d(CGCGAATTCGCG)₂. nih.gov These studies have shown that the ligands bind asymmetrically within the AT-rich region, spanning approximately four base pairs. nih.gov The docking results are often corroborated by experimental techniques such as NMR. nih.gov

Design and Synthesis of Novel this compound Analogues with Enhanced Potency

The insights gained from SAR, QSAR, and molecular modeling studies have guided the rational design and synthesis of novel diamidine analogues with potentially enhanced potency and selectivity. nih.govrsc.org The general strategy involves modifying the three key components of the diamidine pharmacophore: the terminal cationic groups, the aromatic rings, and the central linker. nih.govnih.gov

The synthesis of these analogues often involves multi-step chemical reactions. For example, the construction of the central core containing different heterocyclic rings can be achieved through various coupling reactions. The terminal amidine groups are typically introduced in the final steps of the synthesis, often from the corresponding nitrile precursors. researchgate.net

The design of new analogues aims to optimize the fit of the molecule within the DNA minor groove, thereby increasing binding affinity. This can involve creating molecules with a specific curvature or rigidity that is complementary to the target DNA sequence. drugdesign.org The biological evaluation of these newly synthesized compounds then feeds back into the design cycle, allowing for further refinement of the structural models and the development of even more potent derivatives. researchgate.netnih.govmdpi.com

Stereochemical Influences on this compound Activity

While propamidine itself is an achiral molecule, the introduction of chiral centers into its analogues can have a significant impact on their biological activity. Stereochemistry plays a crucial role in the interaction of small molecules with biological macromolecules like DNA, which is itself a chiral entity. mdpi.com

Studies on other classes of chiral diamines, such as steroidal diamines, have demonstrated that the stereochemical orientation of substituents dramatically affects their DNA binding and biological effects. nih.gov For instance, the relative orientation of the amino groups on a steroid scaffold influences the molecule's ability to unwind DNA. nih.gov Similarly, for platinum(II) complexes with chiral diamine ligands, the stereoisomers often exhibit different levels of activity, which is attributed to diastereoselective interactions with DNA. nih.gov

Although specific studies on the stereochemistry of propamidine analogues are not extensively reported, it can be inferred from related fields that if chiral elements were to be introduced into the propamidine scaffold, the resulting stereoisomers would likely display differences in their biological activity. mdpi.com This stereoselectivity could arise from differential binding to the chiral DNA minor groove or from stereospecific interactions with cellular uptake transporters or metabolic enzymes. mdpi.com

Innovations in Formulation Science for Propamidine Monoamide Isethionate in Research Contexts

Development of Novel Drug Delivery Systems for Propamidine (B86517) Monoamide Isethionate in vitro and ex vivo

Recent research has explored various advanced drug delivery systems to improve the therapeutic potential of Propamidine Monoamide Isethionate. These systems aim to enhance its delivery to target sites, prolong its action, and improve its stability.

Nanoparticle-based drug delivery systems have been investigated as a promising approach for this compound. These systems can protect the encapsulated drug from degradation and control its release, potentially improving its efficacy. One area of research has been the development of nanostructured lipid carriers (NLCs) and chitosan (B1678972) nanoparticles.

In a comparative study, Propamidine Isethionate-loaded NLCs were prepared using a modified high-shear homogenization technique. These NLCs were formulated with castor oil as the liquid lipid and stearic acid as the solid lipid. The resulting nanoparticles exhibited specific physicochemical characteristics that are crucial for their performance as a drug delivery vehicle. For instance, the particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency are key parameters that influence the stability and drug release profile of the nanoparticles.

Below is a data table summarizing the physicochemical characteristics of different Propamidine Isethionate-loaded nanoparticle formulations from a research study.

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| Chitosan Nanoparticles | 250.3 ± 15.2 | 0.28 ± 0.04 | +35.7 ± 2.1 | 65.4 ± 3.8 |

| Nanostructured Lipid Carriers | 350.8 ± 20.5 | 0.35 ± 0.06 | -25.4 ± 1.9 | 82.1 ± 4.5 |

This table presents data from a specific in vitro study and is for informational purposes within a research context.

Liposomes are another type of vesicular system that has been investigated for the delivery of this compound. These are composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. The composition of the liposomes can be tailored to control the drug release and to target specific tissues.

For this compound, liposomal formulations have been prepared and characterized for their physicochemical properties. These properties, including particle size, PDI, zeta potential, and entrapment efficiency, are critical for the stability and performance of the liposomes as a drug delivery system. The data from these characterizations provide valuable insights into the potential of liposomes for the delivery of this compound in research settings.

The following table presents the physicochemical characteristics of a this compound-loaded liposomal formulation as reported in a scientific study.

| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| Liposomes | 310.5 ± 18.9 | 0.31 ± 0.05 | -20.8 ± 1.5 | 75.2 ± 4.1 |

This table presents data from a specific in vitro study and is for informational purposes within a research context.

Hydrogels and other polymer-based systems offer a versatile platform for the controlled and localized delivery of therapeutic agents like this compound. These systems can be designed to release the drug in response to specific stimuli, such as pH or temperature, and can provide sustained release over an extended period.

In the context of this compound, research has been conducted on its incorporation into in-situ gelling systems. These formulations are administered as a liquid and then transform into a gel at the site of application, which can prolong the contact time and improve drug absorption. For example, a formulation combining a thermosensitive polymer like Pluronic F-127 with a pH-sensitive polymer such as chitosan has been investigated. The nanoparticle and liposomal formulations of this compound have been incorporated into these in-situ gels to further control the release of the drug.

While the concept is promising, detailed research findings and specific data tables on the performance of this compound in a wide range of hydrogel and polymer-based systems are limited in publicly available literature. Further research is needed to fully explore the potential of these delivery systems for this specific compound.

Solubility and Stability Enhancement Strategies for this compound for Research Applications

The solubility and stability of a drug are critical parameters that can influence its formulation development and its performance in research applications. Propamidine isethionate is soluble in water and glycerol (B35011) drugfuture.com.

Strategies to enhance the solubility and stability of pharmaceutical compounds are a key area of formulation science. Common approaches include the use of co-solvents, surfactants, and complexing agents to improve solubility. For stability enhancement, antioxidants, chelating agents, and appropriate packaging are often employed. Additionally, encapsulation within delivery systems like nanoparticles and liposomes can protect the drug from degradation.

In the context of this compound, while it is known to be used in aqueous formulations, detailed scientific studies focusing specifically on systematic solubility and stability enhancement strategies for research applications are not extensively reported in the available literature. Research in this area would be beneficial to optimize its use in various experimental models. The stability of topical formulations, in general, is a critical aspect, and factors such as pH, temperature, and light exposure can influence the degradation of the active ingredient mdpi.comresearchgate.netsemanticscholar.org.

Rheological Properties of this compound Formulations for in vitro Assessment

Rheology is the study of the flow of matter, and for semi-solid formulations, it is a critical parameter that affects their physical stability, spreadability, and drug release. The rheological properties of a formulation can be characterized by parameters such as viscosity, shear stress, and viscoelasticity.

For formulations containing this compound, particularly in semi-solid forms like gels or creams, understanding their rheological behavior is essential for in vitro assessment. For instance, the viscosity of a topical formulation can influence its residence time on a surface and the rate at which the drug is released.

However, specific research studies detailing the rheological properties of various formulations of this compound are not widely available in the scientific literature. General principles of rheology for pharmaceutical formulations suggest that the inclusion of polymers and other excipients can significantly alter the flow behavior of the product ucl.ac.ukrsc.orgnih.gov. Further research is required to characterize the rheological profiles of different this compound formulations to optimize their performance for specific research applications.

Controlled Release Mechanisms of this compound from Research Formulations

The mechanism by which a drug is released from its delivery system is a key factor in determining its therapeutic effect. Controlled release formulations are designed to release the drug in a predictable manner over a specific period. The release of a drug from a delivery system can be governed by various mechanisms, including diffusion, dissolution, swelling, and erosion of the carrier matrix.

For this compound, the encapsulation in nanoparticles, liposomes, and hydrogels is intended to provide a controlled release profile. In the case of nanoparticle and liposomal formulations, the drug release is often diffusion-controlled, where the drug moves from the core of the carrier to the surrounding medium. The rate of release can be modulated by the composition and structure of the carrier.

In hydrogel-based systems, the release of this compound can be controlled by the swelling of the polymer network and the diffusion of the drug through the swollen matrix researchgate.net. If the hydrogel is biodegradable, the erosion of the polymer can also contribute to the release of the drug.

While these are the general principles of controlled release, detailed studies on the specific release kinetics and mechanisms of this compound from various advanced formulations are not extensively documented in the accessible scientific literature. Such studies would be invaluable for the rational design of new delivery systems for this compound for research purposes.

Biocompatibility Assessments of Novel Formulations for this compound in in vitro Models

The advancement of novel drug delivery systems for this compound necessitates a thorough evaluation of their biocompatibility to ensure that any enhanced therapeutic efficacy is not accompanied by increased cellular toxicity. Research in this area focuses on understanding the interaction of these new formulations with relevant cell types at a microscopic level, primarily through in vitro models. These studies are crucial for predicting the potential response of human tissues to these innovative formulations.

The biocompatibility of conventional Propamidine Isethionate formulations, such as the commercially available Brolene® eye drops, has been a subject of investigation. Studies have shown that these standard formulations exhibit a toxicity profile that is dependent on both the concentration of the drug and the duration of exposure. In in vitro assays using primary human keratocytes, Propamidine Isethionate was found to be more detrimental to the cells during prolonged exposure times when compared to another antiseptic, chlorhexidine (B1668724) nih.gov. This inherent cytotoxicity of the parent drug underscores the importance of carefully designing and evaluating novel delivery systems that might alter its cellular interaction.

Recent innovations have explored the use of nanotechnology to create new formulations of Propamidine Isethionate with the aim of improving its therapeutic index. One such development is the encapsulation of Propamidine Isethionate into chitosan nanoparticles, which are then integrated into a pH and thermosensitive in-situ gel researchgate.netmdpi.comsemanticscholar.orgpatsnap.com. While the primary focus of the initial research on this formulation was its enhanced amoebicidal activity, the choice of chitosan as a biomaterial is significant from a biocompatibility perspective. Chitosan is a biodegradable polymer known for its mucoadhesive properties, which can prolong the contact time of the formulation with the ocular surface. However, the biocompatibility of the complete nanoformulation needs to be rigorously assessed.

While specific data on the cytotoxicity of Propamidine Isethionate-loaded chitosan nanoparticles on human corneal cells is not yet widely available, the biocompatibility of the components can be considered. The inherent toxicity of Propamidine Isethionate is a known factor, and the introduction of a nanocarrier system may influence its uptake and intracellular concentration, thereby potentially altering its cytotoxic profile.

Another area of investigation for novel formulations of related diamidine compounds involves liposomes. Liposome-encapsulated propamidine has been shown to induce apoptosis in macrophages. This "macrophage suicide" approach highlights the potent cellular effects of liposomal delivery of propamidine and suggests that such formulations would have a distinct biocompatibility profile compared to the free drug.

The following table summarizes the key findings from biocompatibility-related studies on different formulations of Propamidine Isethionate. Due to the limited availability of detailed quantitative data for novel formulations in the public domain, the table provides a qualitative overview.

| Formulation Type | Key Biocompatibility Findings in in vitro Models | Cell Types Studied |

| Conventional Solution (e.g., Brolene® eye drops) | - Time- and concentration-dependent toxicity. - More harmful to cells than chlorhexidine with prolonged exposure nih.gov. | Primary Human Keratocytes |

| Chitosan Nanoparticles in In-Situ Gel | - A promising novel delivery system with enhanced anti-amoebic effects researchgate.netmdpi.comsemanticscholar.orgpatsnap.com. - Detailed in vitro biocompatibility data on human corneal cells is limited. | Not specified for biocompatibility in available literature. |

| Liposomal Propamidine | - Induces apoptotic death in phagocytic cells. | Peritoneal Macrophages and RAW 264 cell line. |

The assessment of the inflammatory response to these novel formulations is another critical aspect of their biocompatibility evaluation. In general, in vitro models for assessing inflammation involve co-culturing the formulation with immune cells, such as macrophages, and measuring the release of inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-8). However, specific studies detailing the inflammatory response to novel this compound formulations in such models are not readily found in the current body of scientific literature. The development of such data will be essential for a comprehensive understanding of the biocompatibility of these emerging therapeutic systems.

Future Directions and Research Gaps Concerning Propamidine Monoamide Isethionate

Emerging Research Areas for Propamidine (B86517) Monoamide Isethionate

While the primary focus of research on propamidine isethionate has been its efficacy against Acanthamoeba keratitis, several emerging areas of investigation could expand its therapeutic applications. wikipedia.org The bacteriostatic properties of aromatic diamidines against a wide range of organisms, including antibiotic-resistant staphylococci and some Gram-negative bacilli, suggest a potential role in combating bacterial infections, particularly in an era of growing antimicrobial resistance. wikipedia.org

Future research could explore the following:

Repurposing for Other Infections: Given the broad-spectrum activity of diamidines, investigating the efficacy of propamidine monoamide isethionate against other protozoan infections or even fungal pathogens is a logical next step.

Anti-Biofilm Activity: Many chronic infections are associated with biofilm formation, which renders traditional antibiotics less effective. Studies to determine if this compound can inhibit or disrupt microbial biofilms could open up new therapeutic avenues.

Wound Healing Properties: The antiseptic nature of propamidine suggests it may have applications in wound care. Research into its effects on the wound microbiome and its potential to promote healing in infected wounds is warranted.

Unexplored Mechanisms of Action for this compound

The precise mechanisms of action of this compound are not fully elucidated. It is generally understood that as a cationic molecule, it interacts with the negatively charged components of microbial cell membranes, leading to disruption and leakage of cellular contents. However, the specific molecular targets and pathways involved remain an area of active investigation.

For the broader class of aromatic diamidines, research suggests that their antiparasitic activity involves binding to the minor groove of DNA, particularly at AT-rich sites. nih.gov This interaction can interfere with the function of DNA-dependent enzymes, such as topoisomerase II, which is crucial for DNA replication and repair. nih.gov Studies on other diamidines have also shown that they can localize in the mitochondria of parasites and interfere with kinetoplast DNA (kDNA) replication. nih.gov

Unexplored mechanisms for this compound could include:

Interaction with Specific Membrane Proteins: Identifying specific transporters or channels in microbial membranes that are targeted by the compound.

Induction of Programmed Cell Death: Investigating whether this compound can trigger apoptotic or other programmed cell death pathways in susceptible organisms.

Inhibition of Key Metabolic Enzymes: Exploring the possibility that the compound inhibits essential enzymatic activities beyond those directly related to DNA.

Potential for Combination Therapies involving this compound in Preclinical Research

The use of combination therapies is a promising strategy to enhance efficacy, reduce the likelihood of resistance, and potentially lower the required concentration of individual drugs. frontiersin.org Preclinical studies have already shown the potential of combining propamidine isethionate with other antimicrobial agents.

For instance, a prospective, noncomparative case series evaluated the efficacy of propamidine isethionate 0.1% ophthalmic solution administered with a neomycin-polymyxin B-gramicidin ophthalmic solution for the treatment of Acanthamoeba keratitis. nih.gov The results indicated that this combination is an effective treatment. nih.gov

Future preclinical research in this area could focus on:

Synergy with Other Anti-Amoebic Agents: Investigating combinations with other drugs known to be effective against Acanthamoeba, such as polyhexamethylene biguanide (B1667054) (PHMB) or chlorhexidine (B1668724). A study has already shown that topical PHMB 0.02% and propamidine 0.1% can be used in combination. nih.gov

Combination with Agents that Disrupt Cyst Walls: The dormant cyst stage of Acanthamoeba is notoriously difficult to eradicate. nih.gov Combining this compound with agents that can weaken the cyst wall, such as cellulase (B1617823) enzymes, could render the cysts more susceptible to treatment. asm.org

Formulations for Sustained Release: Developing novel drug delivery systems, such as nanoparticles or in-situ gels, that can provide sustained release of this compound in combination with other drugs to the target site. patsnap.com

Advanced Preclinical Models for this compound Evaluation

The development and validation of advanced preclinical models are crucial for accurately predicting the efficacy and potential toxicity of new therapeutic agents and formulations. Traditional 2D cell cultures and animal models have limitations in fully replicating the complexity of human tissues.

Recent advancements in tissue engineering have led to the development of more sophisticated in vitro models for ophthalmic drug testing:

3D Corneal Models: Three-dimensional corneal models, such as EpiOcular™ and SkinEthic HCE, are reconstructed from human corneal epithelial cells. mdpi.com These models mimic the multilayered structure of the human cornea and possess barrier properties comparable to the native tissue, making them valuable for permeability and toxicity studies. mdpi.comnih.gov

Organ-on-a-Chip Systems: Microfluidic organ-on-a-chip platforms can create a dynamic microenvironment that more closely resembles the in vivo conditions of the eye. These systems allow for the co-culture of different cell types and the application of physiological fluid flow, providing a more realistic model for drug screening. nih.gov

Ex Vivo Models: The use of excised animal corneas (e.g., from rabbits, pigs, or cows) in organotypic models provides a bridge between in vitro and in vivo studies. These models maintain the biochemical and physiological functions of the tissue for a period, allowing for the assessment of drug penetration and histological analysis. nih.govnih.gov

These advanced models can be instrumental in evaluating new formulations of this compound and its performance in combination therapies before moving to more complex and costly in vivo studies.

Remaining Challenges in this compound Research

Despite its utility, several challenges remain in the research and development of this compound. A primary challenge in treating Acanthamoeba infections is the parasite's ability to transform from an active trophozoite into a dormant, highly resistant cyst. encyclopedia.pub The cyst wall is largely impermeable to many drugs, making complete eradication difficult and often leading to recurrent infections. nih.govasm.org

Key challenges include:

Drug Resistance: The potential for Acanthamoeba to develop resistance to propamidine isethionate is a significant concern that necessitates ongoing surveillance and research into mechanisms of resistance. nih.gov

Limited Efficacy Against Cysts: The lower efficacy of propamidine isethionate against the cyst form compared to the trophozoite form is a major hurdle in achieving a definitive cure for Acanthamoeba keratitis. nih.gov

Lack of Interest from the Pharmaceutical Industry: The development of new anti-acanthamoebic drugs has been slow, partly due to the perception of a limited market, which has hampered investment in research and clinical trials. nih.gov

Need for Improved Drug Delivery: Optimizing the delivery of this compound to the site of infection, particularly deep within the corneal stroma where cysts can reside, is crucial for improving treatment outcomes. nih.gov

Addressing these challenges will require a multi-pronged approach, including the development of novel combination therapies, the design of more effective drug delivery systems, and the use of advanced preclinical models to accelerate the discovery and evaluation of new treatment strategies.

Q & A

Q. What validated methods exist for quantifying Propamidine Isethionate in experimental solutions?

Researchers can employ a colorimetric assay using pentacyanoammonioferrate (PCAF) to quantify Propamidine Isethionate. Prepare calibration curves by diluting a 1% standard solution to achieve concentrations between 0.006–1.5 mg in 6-mL or 4-mL test solutions. Add 1 mL of diluted PCAF reagent, allow color development for 20–30 minutes, and measure absorbance using a photoelectric colorimeter with a blue-green filter (e.g., OB2). Subtract the reagent blank (2 galvanometer units) from readings. Calibration graphs show linear relationships between concentration and galvanometer readings (e.g., 0.05 mg in 4 mL yields 15 units) .

Q. What is the evidence for Propamidine Isethionate’s efficacy against Acanthamoeba species?

In vitro studies demonstrate Propamidine Isethionate’s amoebicidal activity against Acanthamoeba strains. For example, Alizadeh et al. (1997) reported its effectiveness in reducing Acanthamoeba viability, with toxicity thresholds established for corneal tissues. However, concentrations must be optimized to balance efficacy and safety, as higher doses (e.g., 0.1%) may induce keratocyte apoptosis .

Q. What are the established safe concentrations for corneal applications in animal models?

In rabbit models, intrastromal injection of 0.05% Propamidine Isethionate showed no significant endothelial cell loss (cell density: 3431.0 ± 57.9 cells/mm² vs. PBS control) or keratocyte apoptosis. Conversely, 0.1% caused stromal inflammation and TUNEL-positive apoptosis. Topical application at 0.1% is tolerated due to rapid tear dilution (50% reduction within 7 minutes) .

Advanced Research Questions

Q. How can researchers design experiments to assess corneal toxicity while minimizing confounding variables?

- Methodology : Use multimodal endpoints:

- H&E staining to evaluate inflammatory cell infiltration and neovascularization.

- Specular microscopy for endothelial cell density quantification.

- TUNEL assay to detect apoptotic keratocytes.

- In vivo confocal microscopy for real-time stromal changes.

- Controls : Include PBS-injected corneas and dose-response groups (e.g., 0.01% vs. 0.05% vs. 0.1%).

- Statistical rigor : Compare cell densities using ANOVA with post-hoc tests (e.g., 0.05% vs. 0.1%: P > 0.05 for endothelial safety but P < 0.05 for apoptosis) .

Q. What mechanisms underlie Propamidine Isethionate’s synergistic effects with other antimicrobial agents?

Subinhibitory concentrations of diamidines like Propamidine Isethionate damage bacterial cell envelopes (e.g., Pseudomonas aeruginosa), enhancing permeability to secondary agents like polymyxin B. Electron microscopy reveals envelope disruption, facilitating uptake of co-administered drugs. This synergy is concentration-dependent and requires validation via checkerboard assays (e.g., fractional inhibitory concentration index ≤0.5) .

Q. How can researchers address analytical challenges in mass spectrometry (MS) for Propamidine Isethionate metabolite identification?

- Precision : Use high-resolution MS (e.g., ECD MS/MS) to distinguish monoisotopic masses and avoid misassignment of deamidated peptides.

- Sample prep : Minimize modifications by controlling pH and temperature during extraction.

- Data processing : Implement algorithms like iPE-MMR to assign accurate precursor masses in large datasets, critical for identifying post-translational modifications .

Q. How to resolve contradictions in toxicity data across studies?

Discrepancies in safe concentrations (e.g., 0.1% being toxic in intrastromal injections but tolerated topically) arise from:

- Administration route : Direct stromal injection bypasses tear dilution, increasing local bioavailability.

- Endpoint variability : H&E staining may detect inflammation missed by endothelial cell counts.

- Solution : Conduct parallel in vitro (cell viability assays) and in vivo (multimodal imaging) studies, correlating results with pharmacokinetic models of ocular drug distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.